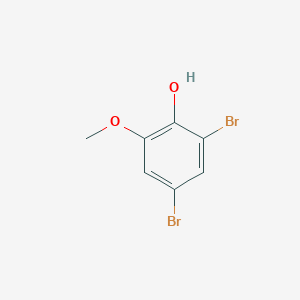

2,4-Dibromo-6-methoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

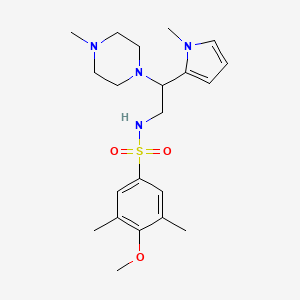

説明

2,4-Dibromo-6-methoxyphenol is a chemical compound with the molecular formula C7H6Br2O2 . It has a molecular weight of 281.93 . It is a phenolic compound containing two bromine atoms and a methoxy functional group .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by FT-IR, 1H NMR, 13C NMR . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group .

Physical and Chemical Properties Analysis

This compound has a melting point of 64-65 °C and a predicted boiling point of 261.0±35.0 °C . The predicted density is 1.954±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.88±0.23 .

科学的研究の応用

1. Quantum Mechanical Calculations and Radical Scavenging Activities

(Alaşalvar et al., 2014) investigated the molecular structure and quantum mechanical calculations of compounds closely related to 2,4-Dibromo-6-methoxyphenol. They performed X-ray crystallographic analysis, FT-IR, and Density functional method calculations. Their study highlighted the compounds' radical scavenging activities, indicating their potential in therapeutic and medicinal applications.

2. Thermochemistry and Hydrogen Bonding of Methoxyphenols

Varfolomeev et al. (2010) conducted thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical studies of methoxyphenols, including this compound. They explored the thermodynamic properties and hydrogen bonding behaviors of these compounds, revealing their significance in various chemical reactions and potential biological activities (Varfolomeev et al., 2010).

3. Role in Biomass Analysis

Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass. They examined the chemical changes in lignin during hydrothermal alteration, revealing the role of methoxyphenols in understanding organic geochemical processes (Vane & Abbott, 1999).

4. Prototropy and Radical Scavenging Activity

Kaştaş et al. (2017) explored the prototropy and radical scavenging activities of Schiff bases derived from methoxyphenols. Their findings suggest potential uses of these compounds in pharmaceutical and food industries due to their antiradical activities (Kaştaş et al., 2017).

5. Inhibitory Properties in Biochemical Reactions

Balaydın et al. (2012) studied the inhibitory properties of methoxyphenol derivatives on carbonic anhydrase enzymes. These findings indicate potential applications in developing treatments for various diseases like glaucoma and epilepsy (Balaydın et al., 2012).

6. Atmospheric Reactivity and Environmental Impact

Lauraguais et al. (2014) examined the atmospheric reactivity of methoxyphenols, including their role in secondary organic aerosol formation and gas-phase oxidation products. This research is crucial for understanding the environmental impact of these compounds (Lauraguais et al., 2014).

特性

IUPAC Name |

2,4-dibromo-6-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAONXLSELHLPBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Chloro-3,5-dimethylphenoxy)acetylamino]benzoic acid](/img/structure/B2402278.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2402289.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2402297.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)